
N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide
描述
N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide, also known as DMMA, is a synthetic compound that belongs to the class of nicotinamide derivatives. DMMA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide exerts its pharmacological effects by modulating various signaling pathways in cells. In cancer cells, N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide induces cell cycle arrest by inhibiting the expression of cyclin-dependent kinases (CDKs) and cyclins. N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide also activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. In inflammatory cells, N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the production of pro-inflammatory cytokines. In neurons, N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide improves mitochondrial function by increasing the expression of mitochondrial biogenesis-related genes and reducing oxidative stress.
生化和生理效应
N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide inhibits cell proliferation, migration, and invasion. Inflammatory cells treated with N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide show reduced production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal models of neurodegenerative disorders, N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has been shown to improve cognitive function and reduce neuronal damage.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has some limitations, such as its low bioavailability and potential toxicity at high doses.
未来方向
For N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide research include investigating its potential therapeutic applications in other diseases, optimizing its pharmacokinetic properties, and developing more potent and selective analogs. Additionally, the mechanism of action of N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide needs to be further elucidated to understand its molecular targets and signaling pathways.
合成方法
N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with methylthioacetic acid, followed by the reaction with nicotinoyl chloride. The final product is obtained after purification by column chromatography.
科学研究应用
N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Moreover, N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and improving mitochondrial function.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-19-12-7-6-10(9-13(12)20-2)17-14(18)11-5-4-8-16-15(11)21-3/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJULVDLGNGIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326530 | |
| Record name | N-(3,4-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide | |
CAS RN |
765285-31-2 | |
| Record name | N-(3,4-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2984698.png)

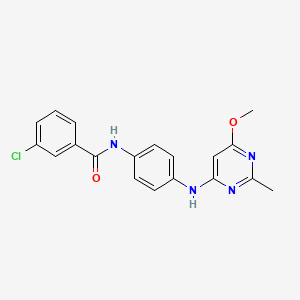

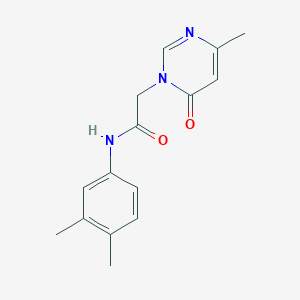
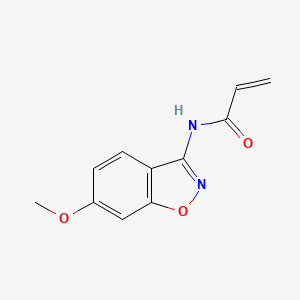
![5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2984710.png)
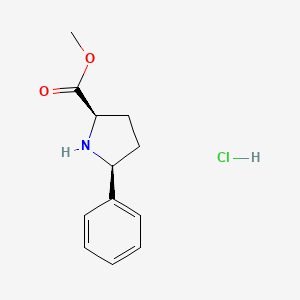



![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2984717.png)
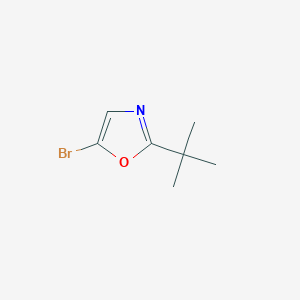
![2-[4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2984719.png)